2,5,7-Trihydroxy-4'-methoxyisoflavanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H14O6 |
|---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
(2R,3S)-2,5,7-trihydroxy-3-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O6/c1-21-10-4-2-8(3-5-10)13-15(19)14-11(18)6-9(17)7-12(14)22-16(13)20/h2-7,13,16-18,20H,1H3/t13-,16-/m1/s1 |
InChI Key |
IIQJLBKXWGKSKE-CZUORRHYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2[C@@H](OC3=CC(=CC(=C3C2=O)O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(OC3=CC(=CC(=C3C2=O)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Distribution in Plant Species and Biological Systems
This isoflavanone (B1217009) is a naturally occurring compound found within the plant kingdom. ebi.ac.uk Its distribution is particularly noted in certain plant families and species, where it exists as a component of the plant's secondary metabolism.
The Leguminosae, or Fabaceae, family is a significant source of isoflavonoids, including compounds structurally related to 2,5,7-Trihydroxy-4'-methoxyisoflavanone. Research has identified its presence in key leguminous plants. For instance, it has been noted as a metabolite in Glycine max (soybean), a major crop in this family. ebi.ac.uk Studies on other legumes, such as Cassia alata, have led to the isolation of similar isoflavones, highlighting the prevalence of this class of compounds within the Fabaceae family. journalirjpac.comresearchgate.netresearchgate.net Another example includes the isolation of related flavonoids from Medicago truncatula. medchemexpress.com
Beyond the Leguminosae family, scientific investigations have confirmed the presence of this compound and its isomers in other plant species. The compound 5,3',4'-Trihydroxy-7-methoxyflavanone, an isomer, has been isolated from Artemisia sphaerocephala. researchgate.net Additionally, various flavonoids have been extracted from Blumea lacera, a plant distributed in Southeast Asia. nih.gov The leaves of Cassia alata are a well-documented source for the isolation of related isoflavones. journalirjpac.comresearchgate.netresearchgate.net
Table 1: Documented Plant Sources of this compound and Related Flavonoids
| Plant Family | Species Name | Common Name | Compound Type |
| Fabaceae | Glycine max | Soybean | This compound ebi.ac.uk |
| Fabaceae | Cassia alata | Candle Bush | 5, 3/, 4/-trihydroxy, 7-methoxy isoflavone (B191592) journalirjpac.comresearchgate.net |
| Fabaceae | Medicago truncatula | Barrel Medic | 5,7,8-Trihydroxy-6-methoxy flavone-7-O-glucuronideb medchemexpress.com |
| Asteraceae | Artemisia sphaerocephala | --- | 5,3',4'-Trihydroxy-7-methoxyflavanone researchgate.net |
| Asteraceae | Blumea lacera | --- | Various Flavonoids nih.gov |
Extraction and Purification Strategies for Natural Products
The isolation of this compound from plant materials is a multi-step process that relies on established chemical and physical separation principles. The goal is to separate the target compound from a complex mixture of other plant constituents.
The initial step in isolating natural products is typically solvent extraction. This involves using solvents to dissolve compounds from the dried and powdered plant material. Common solvents used for this purpose include methanol (B129727) and ethanol (B145695). journalirjpac.comnih.gov For instance, the leaf powder of Cassia alata has been extracted using 80% ethanol. journalirjpac.comresearchgate.net
Following the initial extraction, a process of liquid-liquid partitioning is often employed to separate compounds based on their polarity. The crude extract is partitioned using a series of immiscible solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and butanol. journalirjpac.comnih.gov This separates the compounds into different fractions, concentrating the isoflavonoids in the ethyl acetate fraction, which can then be taken for further purification. journalirjpac.comresearchgate.net
Chromatography is the cornerstone of purification for natural products. After solvent extraction and partitioning, the enriched fraction is subjected to various chromatographic techniques.
Column Chromatography: This is a primary method for the initial separation of compounds from the concentrated extract. The extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. journalirjpac.comresearchgate.net A solvent or a mixture of solvents (the mobile phase) is then passed through the column. By gradually increasing the polarity of the mobile phase (gradient elution), compounds are separated based on their differential adsorption to the silica gel. journalirjpac.comresearchgate.net
High-Performance Liquid Chromatography (HPLC): For finer purification, HPLC is often used. nih.govsielc.com Reverse-phase (RP) HPLC is a common configuration where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid. sielc.com This technique provides high resolution and is scalable for preparative separation. sielc.com
Preparative Thin-Layer Chromatography (PTLC): PTLC is another valuable technique for the final purification of the isolated compounds. journalirjpac.comresearchgate.net The semi-purified fraction is applied as a band onto a silica gel plate, which is then developed in a solvent system. The separated bands corresponding to the target compound are scraped off, and the pure compound is eluted with a suitable solvent. researchgate.net
Table 2: Methodologies for Extraction and Purification
| Step | Technique | Description |
| Extraction | Solvent Extraction | Use of solvents like ethanol or methanol to extract compounds from dried plant material. journalirjpac.comnih.gov |
| Partitioning | Liquid-Liquid Extraction | Separation of the crude extract into fractions using immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate). journalirjpac.comnih.gov |
| Initial Separation | Column Chromatography | Separation of the enriched fraction on a silica gel column using a gradient of solvents with increasing polarity. journalirjpac.comresearchgate.net |
| Fine Purification | High-Performance Liquid Chromatography (HPLC) | High-resolution separation, often using reverse-phase columns with a mobile phase of acetonitrile and water. nih.govsielc.com |
| Final Purification | Preparative Thin-Layer Chromatography (PTLC) | Purification of small quantities of the compound on a silica gel plate. journalirjpac.comresearchgate.net |
Biosynthesis and Metabolic Pathways
General Isoflavonoid (B1168493) Biosynthetic Pathway
Isoflavonoids, including 2,5,7-trihydroxy-4'-methoxyisoflavanone, are secondary metabolites predominantly found in leguminous plants. nih.gov Their biosynthesis is an extension of the flavonoid pathway, which itself stems from the central phenylpropanoid pathway. nih.govfrontiersin.org This metabolic route provides the fundamental carbon skeleton required for the vast array of flavonoid and isoflavonoid compounds observed in nature. The regulation of this pathway is complex, influenced by various genetic and environmental factors. frontiersin.orgnih.gov
The biosynthesis of isoflavonoids begins with the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway. nih.govencyclopedia.pub The core phenylpropanoid pathway involves three key enzymatic steps that convert L-phenylalanine into a highly activated thioester, which serves as a crucial precursor for flavonoid synthesis. frontiersin.orgfrontiersin.org
Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by PAL, which catalyzes the deamination of L-phenylalanine to form cinnamic acid. nih.govencyclopedia.pubfrontiersin.org
Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated at the 4-position by C4H, a cytochrome P450 monooxygenase, to produce p-coumaric acid. encyclopedia.pubfrontiersin.orgresearchgate.net
4-Coumarate:CoA Ligase (4CL): In the final step of the central phenylpropanoid pathway, 4CL activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA. nih.govfrontiersin.orgencyclopedia.pub This molecule stands at a critical juncture, ready to enter various downstream biosynthetic branches, including the flavonoid/isoflavonoid pathway. encyclopedia.pubfrontiersin.org
The entry into the flavonoid biosynthetic pathway is marked by the action of two pivotal enzymes, chalcone (B49325) synthase and chalcone isomerase, which together construct the characteristic C6-C3-C6 flavanone (B1672756) skeleton.
Chalcone Synthase (CHS): As the first committed enzyme in flavonoid biosynthesis, CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. encyclopedia.pubnih.govwikipedia.org This reaction forms a polyketide intermediate that cyclizes to produce a chalcone, specifically 4,2',4',6'-tetrahydroxychalcone, commonly known as naringenin (B18129) chalcone. encyclopedia.pubnih.gov CHS is a key regulatory point in the pathway, and its expression is often induced by stress factors like UV light or pathogen infection. nih.govnih.gov
Chalcone Isomerase (CHI): Following its synthesis, naringenin chalcone undergoes intramolecular cyclization to form a flavanone. This reaction is catalyzed by chalcone isomerase (CHI), which stereospecifically converts the open-chain chalcone into the tricyclic (2S)-flavanone known as naringenin (5,7,4'-trihydroxyflavanone). encyclopedia.pubnih.govresearchgate.net While this cyclization can occur spontaneously, CHI increases the reaction rate dramatically. frontiersin.org Legumes often possess two types of CHI; Type I enzymes are specific for naringenin chalcone, while Type II enzymes can also process 6'-deoxychalcones, leading to 5-deoxyisoflavonoids. researchgate.netfrontiersin.orgoup.com
| Enzyme | Abbreviation | Substrate(s) | Product | Pathway Stage |
| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | Cinnamic Acid | Phenylpropanoid |
| Cinnamate 4-Hydroxylase | C4H | Cinnamic Acid | p-Coumaric Acid | Phenylpropanoid |
| 4-Coumarate:CoA Ligase | 4CL | p-Coumaric Acid | p-Coumaroyl-CoA | Phenylpropanoid |
| Chalcone Synthase | CHS | p-Coumaroyl-CoA, Malonyl-CoA | Naringenin Chalcone | Flavonoid |
| Chalcone Isomerase | CHI | Naringenin Chalcone | Naringenin | Flavonoid |
Key Enzymatic Steps in Isoflavanone (B1217009) Formation
The divergence from the general flavonoid pathway to the isoflavonoid-specific branch is orchestrated by a unique enzyme that catalyzes an aryl migration reaction. This is followed by a dehydration step to form the stable isoflavone (B191592) ring system.
The defining reaction in isoflavonoid biosynthesis is catalyzed by 2-hydroxyisoflavanone (B8725905) synthase (IFS), also known as isoflavone synthase. frontiersin.orgfrontiersin.org IFS is a membrane-bound cytochrome P450 monooxygenase (CYP93C subfamily) that transforms a flavanone substrate into a 2-hydroxyisoflavanone. nih.govoup.com The reaction involves two distinct events: the intramolecular migration of the B-ring from the C2 position to the C3 position of the heterocyclic C-ring, and a coupled hydroxylation at the C2 position. nih.govnih.govnih.gov
For the biosynthesis of this compound, the precursor is the flavanone naringenin (5,7,4'-trihydroxyflavanone). IFS acts on naringenin to produce the intermediate 2,5,7,4'-tetrahydroxyisoflavanone. nih.govwikipedia.org This enzymatic step is the critical branch point that directs metabolic flow from flavanones to the production of isoflavonoids, a class of compounds largely restricted to legumes. frontiersin.orgnih.gov
The 2-hydroxyisoflavanone intermediates generated by IFS are relatively unstable and are subsequently dehydrated to form the corresponding isoflavone. nih.govnih.gov This dehydration reaction involves the elimination of a water molecule (from the C2-hydroxyl group and the C3-hydrogen) to create a double bond between the C2 and C3 positions of the core structure. nih.govnih.gov
This crucial step is catalyzed by the enzyme 2-hydroxyisoflavanone dehydratase (HID). frontiersin.orgnih.govwikipedia.org HID efficiently converts 2-hydroxyisoflavanones into isoflavones. oup.comuniprot.org For instance, it dehydrates 2,5,7,4'-tetrahydroxyisoflavanone to yield the isoflavone genistein. nih.govuniprot.org While the reaction can proceed spontaneously to some extent, HID significantly accelerates the process, making it a critical determinant of isoflavone productivity in plants. oup.comnih.gov
Methylation Processes and Enzymes
Methylation is a common modification in isoflavonoid biosynthesis that alters the solubility and biological activity of the compounds. nih.gov This reaction is catalyzed by O-methyltransferases (OMTs), which transfer a methyl group from the donor S-adenosyl-L-methionine (SAM) to a hydroxyl group on the isoflavonoid skeleton. nih.gov
The formation of the 4'-methoxy group in this compound requires a specific O-methylation event. This methylation can theoretically occur at various stages of the pathway. nih.gov However, studies have identified specific 2-hydroxyisoflavanone O-methyltransferases, indicating that methylation can occur at the 2-hydroxyisoflavanone stage, prior to dehydration. oup.comnih.gov
In the biosynthetic route to this compound, the intermediate 2,5,7,4'-tetrahydroxyisoflavanone (produced from naringenin by IFS) is the substrate for an OMT. This enzyme specifically methylates the hydroxyl group at the 4'-position of the B-ring. The product of this reaction is the target compound, This compound . Subsequent dehydration of this compound by HID would lead to the formation of the isoflavone biochanin A. nih.govnih.gov
| Enzyme | Abbreviation | Substrate(s) | Product | Function |
| 2-Hydroxyisoflavanone Synthase | IFS | Naringenin | 2,5,7,4'-Tetrahydroxyisoflavanone | Aryl Migration & Hydroxylation |
| 2-Hydroxyisoflavanone Dehydratase | HID | 2-Hydroxyisoflavanones | Isoflavones | Dehydration |
| O-Methyltransferase | OMT | 2,5,7,4'-Tetrahydroxyisoflavanone | This compound | Methylation |
4'-O-Methylation by 2,7,4'-Trihydroxyisoflavanone (B1247573) 4'-O-Methyltransferase (HI4'OMT)
The formation of the 4'-methoxy group in isoflavanone structures is a critical enzymatic step catalyzed by a specific class of O-methyltransferases. The enzyme S-adenosyl-L-methionine:2,7,4'-trihydroxyisoflavanone 4'-O-methyltransferase, commonly known as HI4'OMT, is pivotal in this process. wikipedia.org This enzyme belongs to the methyltransferase family and is systematically classified under EC number 2.1.1.212. wikipedia.orguniprot.org
HI4'OMT facilitates the transfer of a methyl group from the donor molecule, S-adenosyl-L-methionine (SAM), specifically to the hydroxyl group at the 4'-position of the isoflavanone substrate. uniprot.org Research has demonstrated that HI4'OMT specifically methylates 2,7,4'-trihydroxyisoflavanone, while not acting on the corresponding isoflavone, daidzein (B1669772). uniprot.org This indicates that in certain biosynthetic pathways, methylation is not a terminal modification step but occurs at the isoflavanone intermediate stage, prior to dehydration. tandfonline.com
The reaction catalyzed by HI4'OMT is central to a revised biosynthetic pathway for the isoflavone formononetin (B1673546), as discovered in studies using cell-free extracts from Glycyrrhiza echinata (licorice). tandfonline.comnih.gov In this pathway, 2,7,4'-trihydroxyisoflavanone is methylated by HI4'OMT to yield 2,7-dihydroxy-4'-methoxyisoflavanone, which is subsequently dehydrated to formononetin. tandfonline.com This proposed mechanism resolves previous inconsistencies in understanding isoflavone biosynthesis. tandfonline.com
| Property | Description | Source |
|---|---|---|
| Recommended Name | Isoflavone 4'-O-methyltransferase | uniprot.org |
| Systematic Name | S-adenosyl-L-methionine:2,7,4'-trihydroxyisoflavanone 4'-O-methyltransferase | wikipedia.org |
| Abbreviation | HI4'OMT | wikipedia.org |
| EC Number | 2.1.1.212 | wikipedia.orguniprot.org |
| Function | Catalyzes the 4'-O-methylation of 2,7,4'-trihydroxyisoflavanone using S-adenosyl-L-methionine as a methyl donor. | uniprot.org |
| Organism Example | Lotus japonicus | uniprot.org |
Role of 2,7,4'-Trihydroxyisoflavanone as a Methyl Acceptor
In the enzymatic reaction mediated by HI4'OMT, the compound 2,7,4'-trihydroxyisoflavanone serves as the specific substrate, or methyl acceptor. tandfonline.comnih.gov Its chemical structure is primed for the regioselective addition of a methyl group at the 4'-position hydroxyl group. The acceptance of this methyl group is a key transformation in the biosynthetic route leading to 4'-O-methylated isoflavonoids. tandfonline.com
The establishment of 2,7,4'-trihydroxyisoflavanone as the direct precursor for methylation represents a significant update to the understanding of isoflavone biosynthesis in certain plants. nih.gov Previously, it was often assumed that methylation occurred after the formation of the stable isoflavone ring structure (e.g., the methylation of daidzein to formononetin). However, experimental evidence from Glycyrrhiza echinata cell extracts shows that the system efficiently produces formononetin when supplied with 2,7,4'-trihydroxyisoflavanone and the methyl donor SAM, demonstrating the isoflavanone's role as the immediate methyl acceptor. tandfonline.comnih.gov This pathway, involving an isoflavanone intermediate, bypasses the direct methylation of daidzein. tandfonline.com
| Component | Role in Reaction | Source |
|---|---|---|
| 2,7,4'-Trihydroxyisoflavanone | Methyl Acceptor (Substrate) | tandfonline.comnih.gov |
| S-adenosyl-L-methionine (SAM) | Methyl Donor | uniprot.orgnih.gov |
| HI4'OMT | Enzyme (Catalyst) | wikipedia.orguniprot.org |
| 2,7-Dihydroxy-4'-methoxyisoflavanone | Product | tandfonline.com |
| S-adenosyl-L-homocysteine | Co-product | uniprot.org |
Microbial Transformation and Biocatalysis
Microbial transformation and biocatalysis have emerged as powerful and attractive alternatives to conventional chemical synthesis for modifying complex molecules like isoflavonoids. nih.gov These biotechnological approaches can introduce functional groups with high specificity, offering a sustainable route to generate novel or rare compounds. nih.gov
Research has demonstrated the capability of various microorganisms and their enzymes to biotransform isoflavonoid skeletons. For instance, the enzyme biphenyl-2,3-dioxygenase (BphA) from Burkholderia sp. can dihydroxylate the B-ring of different isoflavonoids. nih.gov Filamentous fungi have also been extensively used. Strains such as Aspergillus niger and Aspergillus ochraceus are capable of transforming 7-methoxyflavanone (B1630992) through reactions including carbonyl group reduction and hydroxylation at the 4'-position. nih.gov Similarly, Penicillium chermesinum can hydroxylate the B-ring of the same substrate. nih.gov These transformations often result in products with altered biological properties, such as enhanced antioxidant activity. nih.gov
Furthermore, the field of synthetic biology has enabled the engineering of microbial cell factories for the de novo production of isoflavonoids. nih.gov By reconstructing the entire biosynthetic pathway in a host like Saccharomyces cerevisiae (baker's yeast), researchers can produce a core isoflavonoid scaffold, such as daidzein, directly from glucose. This platform can then be extended by introducing additional enzymes, like glycosyltransferases or methyltransferases, to create a diverse array of valuable isoflavonoid derivatives. nih.gov
| Microorganism/Enzyme | Substrate Class | Type of Transformation | Source |
|---|---|---|---|
| Burkholderia sp. (BphA enzyme) | Isoflavonoids | B-ring dihydroxylation | nih.gov |
| Aspergillus niger KB | 7-Methoxyflavanone | Carbonyl group reduction | nih.gov |
| Aspergillus ochraceus 456 | 7-Methoxyflavanone | Carbonyl reduction and 4'-hydroxylation | nih.gov |
| Penicillium chermesinum 113 | 7-Methoxyflavanone | B-ring hydroxylation | nih.gov |
| Engineered Saccharomyces cerevisiae | Glucose | De novo synthesis of isoflavonoids (e.g., daidzein) | nih.gov |
Chemical Synthesis Approaches
Total Synthesis of Isoflavanones
The total synthesis of isoflavanones can be broadly categorized into several key strategies, primarily revolving around the formation of the chromanone ring system with a phenyl group at the C3 position. One of the most common and versatile methods starts from appropriately substituted 2-hydroxydeoxybenzoins (α-phenyl-2-hydroxyacetophenones). psu.edu This precursor contains the essential carbon framework, and the final isoflavanone (B1217009) ring is typically formed by introducing the C2 carbon.
Table 1: General Synthesis of Polyhydroxyisoflavanones from Hydroxydesoxybenzoins
| Step | Reaction | Reagents and Conditions | Typical Yield | Reference |
|---|---|---|---|---|
| 1 | Ethoxymethylation | Ethoxymethyl chloride, K₂CO₃, Acetone | - | psu.edu |
| 2 | Hydroxymethylation | Paraformaldehyde, Diethylamine, Methanol (B129727) | - | psu.edu |
| 3 | Cyclization and Dehydration | Acetic Anhydride, Pyridine | 68-70% | psu.edu |
| 4 | Deprotection | 10% Methanolic HCl | 92-94% | psu.edu |
Another prominent approach involves the Suzuki-Miyaura coupling reaction, a powerful cross-coupling method for forming carbon-carbon bonds. In this strategy, a substituted 3-iodochromone is coupled with a suitable boronic acid to construct the isoflavone (B191592) skeleton, which can then be reduced to the corresponding isoflavanone. nih.gov This method offers the flexibility to introduce a wide variety of substituents on both the A and B rings of the isoflavonoid (B1168493) core.
Specific Synthetic Routes for Hydroxyisoflavanones
The synthesis of isoflavanones with multiple hydroxyl groups, such as 2,5,7-Trihydroxy-4'-methoxyisoflavanone, requires careful consideration of protecting group chemistry to achieve regioselectivity. The hydroxyl groups on the starting materials, typically phenols and phenylacetic acids, are often protected as ethers (e.g., methoxymethyl (MOM) or benzyl (B1604629) ethers) to prevent unwanted side reactions during the construction of the isoflavanone skeleton.
The synthesis of 4',5,7-trihydroxy-8-methoxyisoflavone, an isomer of the isoflavone precursor to the target compound, has also been described. oup.com This synthesis utilized a 2,4,6-trihydroxy-3-methoxyphenyl 4-hydroxybenzyl ketone intermediate. oup.com The formation of the isoflavone ring was achieved through ethoxalylation, demonstrating a classic approach to isoflavone synthesis that could be adapted for the synthesis of the 4'-methoxy analogue. oup.com
Regioselective Functionalization and Derivative Synthesis
The synthesis of specific isoflavanone derivatives often relies on the regioselective functionalization of a common intermediate. This can involve the selective protection and deprotection of hydroxyl groups, allowing for chemical modification at specific positions on the isoflavanone scaffold. For instance, in the synthesis of 7,2′-dihydroxy-4′,5′-dimethoxyisoflavanone, a methoxymethyl (MOM) ether was used to protect the 7-hydroxyl group, which was later removed under acidic conditions to yield the final product. nih.gov
Furthermore, the synthesis of a variety of 5,7-dihydroxyflavanone (B1678386) derivatives has been achieved through a modified route starting from 2,4,6-trihydroxy acetophenone. nih.gov This involved the partial protection of the hydroxyl groups, followed by a Claisen-Schmidt condensation with various substituted benzaldehydes to form chalcone (B49325) intermediates. These chalcones were then cyclized to afford the flavanone (B1672756) core. nih.gov While this example pertains to flavanones, the principles of regioselective protection and condensation are directly applicable to the synthesis of isoflavanones.
The ability to selectively functionalize the isoflavanone core is crucial for creating libraries of related compounds for structure-activity relationship studies and for the synthesis of complex natural products.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Influence of Hydroxylation Patterns on Bioactivity
The presence of hydroxyl groups at the 5 and 7 positions of the A-ring is a common feature among bioactive flavonoids and is considered important for various activities. For instance, a hydroxyl group at position 5 is noted to be significant for activity against methicillin-resistant Staphylococcus aureus (MRSA) in flavanones and flavones. nih.gov In the context of 2,5,7-Trihydroxy-4'-methoxyisoflavanone, the 5,7-dihydroxylation pattern on the A-ring is a key structural feature. nih.gov
The B-ring's substitution pattern is also a critical determinant of bioactivity. nih.gov Studies on various flavonoids have demonstrated that the hydroxylation of the B-ring is crucial for their antioxidant properties. nih.gov An increased degree of hydroxylation on flavonoids has been associated with stronger inhibitory effects on enzymes like α-glucosidase and α-amylase. nih.gov
The presence of an ortho-dihydroxy group (a catechol moiety) in the B-ring of flavonoids is a well-established contributor to their antioxidant and other biological activities. While this compound itself does not possess an ortho-dihydroxy group on its B-ring (having a single methoxy (B1213986) group at the 4'-position), the introduction of such a feature is a key strategy in designing more potent isoflavonoid (B1168493) derivatives. mdpi.com Isoflavone (B191592) derivatives with ortho-dihydroxy groups, such as 6-hydroxydaidzein and 8-hydroxydaidzein, have been shown to possess enhanced bioactivities compared to their precursors. mdpi.com These ortho-hydroxyisoflavones have demonstrated notable anticancer and antimelanogenesis-related activities. mdpi.com The enhanced activity is often attributed to the ability of the catechol group to chelate metal ions and to form more stable radicals upon scavenging free radicals.
Effect of Methylation and Glycosylation
Modification of hydroxyl groups through methylation (addition of a methyl group) or glycosylation (addition of a sugar moiety) can profoundly impact the bioactivity of isoflavanones.
O-methylation of hydroxyl groups, such as the 4'-methoxy group in this compound, generally increases the lipophilicity of the compound. nih.gov This can enhance its ability to cross cell membranes, potentially leading to improved bioavailability and altered biological activity. However, methylation of hydroxyl groups can also decrease the radical scavenging capacity of flavonoids. nih.gov
Glycosylation, the attachment of sugar molecules, typically increases the water solubility of isoflavanones. nih.govresearchgate.net This can affect their absorption and metabolism in the body. Generally, aglycones (the non-sugar part of a glycoside) are considered more potent antioxidants than their corresponding glycosides. nih.govnih.gov The sugar moiety can be cleaved by enzymes in the gut, releasing the active aglycone. nih.gov While O-glycosylation often reduces bioactivity, C-glycosylation (where the sugar is attached directly to a carbon atom of the flavonoid skeleton) can sometimes enhance certain biological effects. nih.gov
| Modification | Effect on Physicochemical Properties | General Impact on Bioactivity |
| Methylation | Increases lipophilicity | Can enhance bioavailability; may decrease antioxidant activity. nih.govnih.gov |
| Glycosylation | Increases water solubility | Often decreases immediate bioactivity; aglycone may be released in the gut. nih.govnih.govnih.gov |
Stereochemical Considerations and Bioactivity
The isoflavanone (B1217009) skeleton of this compound contains a chiral center at the C3 position. The spatial arrangement of the B-ring at this position can influence how the molecule interacts with chiral biological targets such as enzymes and receptors. Therefore, the stereochemistry of isoflavanones is an important factor in their biological activity.
Studies on related homoisoflavonoids have demonstrated that different stereoisomers (E- and Z-isomers) can exhibit distinct biological activities. nih.gov For instance, the antioxidant and 5-lipoxygenase inhibitory activities of homoisoflavonoids were found to be dependent on their stereochemistry. nih.gov This highlights the importance of considering the three-dimensional structure of isoflavanones when evaluating their biological effects.
Structural Features Influencing Antioxidant Efficacy
The antioxidant activity of isoflavonoids is strongly dependent on their chemical structure. nih.gov Key features that contribute to the antioxidant efficacy of compounds like this compound include:
Number and Position of Hydroxyl Groups: The presence of hydroxyl groups is critical for free radical scavenging. The B-ring hydroxyl configuration is a particularly significant determinant of the scavenging of reactive oxygen and nitrogen species. nih.gov
Hydrogen Donating Ability: The antioxidant action of flavonoids is largely attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby stabilizing the radical. nih.gov
Metal Ion Chelation: The arrangement of hydroxyl and carbonyl groups can allow for the chelation of metal ions like iron and copper, which can catalyze oxidative reactions. nih.gov
For isoflavonoids, the presence of a hydroxyl group at the 7-position of the A-ring and a hydroxyl or methoxy group at the 4'-position of the B-ring are common structural features. nih.gov The addition of further hydroxyl groups on the B-ring, particularly at the 3' or 5' positions, has been shown to greatly increase the antioxidant activities of all isoflavonoid subgroups. nih.gov
| Structural Feature | Contribution to Antioxidant Activity |
| B-ring Hydroxylation | Crucial for scavenging reactive oxygen and nitrogen species. nih.gov |
| 5,7-Hydroxylation (A-ring) | Contributes to antioxidant and other biological activities. nih.gov |
| 4'-Methoxy Group (B-ring) | Influences lipophilicity and may modulate antioxidant activity. nih.gov |
| Ortho-dihydroxy Moiety | Significantly enhances antioxidant capacity through stable radical formation and metal chelation. mdpi.com |
Design Principles for Enhanced Biological Activity
Based on the structure-activity relationships discussed, several design principles can be proposed to enhance the biological activity of isoflavanones like this compound. These principles often involve the strategic modification of the isoflavanone scaffold to optimize its interaction with specific biological targets.
One approach involves the synthesis of novel isoflavone derivatives with modified substitution patterns to target specific receptors. For example, a series of novel isoflavone derivatives were designed and synthesized as histamine H3 receptor antagonists. nih.gov This demonstrates that the isoflavone scaffold can be used as a template for developing compounds with specific pharmacological activities.
Another strategy focuses on improving the pharmacokinetic properties of isoflavanones. This can involve modifications to enhance solubility, stability, and bioavailability. For instance, the synthesis of fat-soluble isoflavone derivatives has been explored to improve their incorporation into lipid-based formulations.
Furthermore, the introduction of specific functional groups can be used to enhance a desired biological effect. For example, the incorporation of an ortho-dihydroxy moiety in the B-ring is a promising strategy for increasing antioxidant and anticancer activities. mdpi.com Molecular docking studies can also be employed to predict the binding interactions of designed analogues with their target proteins, thereby guiding the synthetic efforts towards more potent compounds. nih.gov
Future Research Directions
Elucidation of Novel Molecular Targets and Pathways
While flavonoids, as a class, are known to interact with a multitude of cellular targets, the specific molecular binding partners and signaling pathways modulated by 2,5,7-Trihydroxy-4'-methoxyisoflavanone remain largely uncharacterized. Future research should prioritize the identification of its direct molecular targets. Computational methods, such as molecular docking and virtual screening, can be employed to predict potential protein targets. nih.gov These in silico approaches can help narrow down the field of potential interacting proteins for subsequent experimental validation.
Furthermore, comprehensive studies are needed to delineate the signaling cascades affected by this isoflavanone (B1217009). For instance, many flavonoids are known to influence key cellular signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways. nih.gov Investigating whether this compound modulates these or other critical pathways, like the JAK-STAT signaling cascade, could reveal novel mechanisms of action. nih.gov Techniques such as Western blotting and reporter gene assays will be instrumental in mapping these molecular interactions and their downstream consequences.
Exploration of Synergistic Interactions with Other Bioactive Compounds
The therapeutic potential of natural compounds can often be enhanced through synergistic interactions with other bioactive molecules. remedypublications.commdpi.com Future investigations should explore the potential for this compound to act in synergy with other natural products or conventional therapeutic agents. For example, studies have shown that combinations of different polyphenolic compounds can result in enhanced antioxidant activity. remedypublications.commdpi.com It would be valuable to assess whether this isoflavanone exhibits similar synergistic antioxidant effects when combined with other flavonoids or antioxidants.
Moreover, exploring combinations with other bioactive compounds could lead to the development of potent polyherbal formulations. A study on the combination of 5,6,3',4'-tetrahydroxy-7-methoxyflavone and 5,6,4'-trihydroxy-7,3'-dimethoxyflavone demonstrated an increased inhibitory effect on 26S proteasome activity, suggesting a promising avenue for combination therapies. nih.gov Systematic screening of this compound in combination with a variety of other compounds will be crucial in identifying novel synergistic pairings.
Advanced Synthetic Strategies for Analogue Development
The development of advanced synthetic strategies is pivotal for producing this compound in sufficient quantities for extensive research and for generating a library of analogues with potentially improved activity or pharmacokinetic properties. While the synthesis of related flavonoids and homoisoflavonoids has been reported, specific and efficient synthetic routes for this particular isoflavanone need to be developed. nih.govnih.govmdpi.com
Future synthetic efforts could focus on stereoselective methods to control the chiral centers within the isoflavanone core, as stereochemistry can significantly impact biological activity. researchgate.net Furthermore, the development of modular synthetic routes would enable the facile generation of a diverse range of analogues. mdpi.com By systematically modifying the substitution pattern on the aromatic rings, it will be possible to conduct structure-activity relationship (SAR) studies to identify the key structural features required for its biological effects.
Application of Omics Technologies in Mechanistic Studies
To gain a comprehensive understanding of the cellular effects of this compound, the application of "omics" technologies is indispensable. These high-throughput approaches can provide an unbiased and global view of the changes occurring within a biological system upon treatment with the compound.
Proteomic analysis can identify alterations in protein expression and post-translational modifications in cells treated with the isoflavanone. nih.govnih.gov This can help to pinpoint the cellular pathways that are most significantly affected. For example, a proteomic study on the effects of 2'-hydroxyflavanone on breast cancer cells revealed significant changes in proteins related to estrogen signaling and mTOR pathways. nih.gov
Metabolomic profiling can reveal changes in the cellular metabolome, providing insights into the metabolic pathways that are perturbed by the compound. doaj.orgnih.govresearchgate.netnih.gov Such studies can uncover unexpected metabolic reprogramming events and identify biomarkers of the compound's activity.
The integration of data from multiple omics platforms (e.g., transcriptomics, proteomics, and metabolomics) will be particularly powerful in constructing a holistic view of the mechanism of action of this compound.
Development of Advanced Delivery Systems for Research Models
A significant challenge in the preclinical and potential clinical application of many flavonoids is their poor bioavailability, which is often attributed to low water solubility and rapid metabolism. jpmb-gabit.ir To overcome these limitations for this compound in research models, the development of advanced delivery systems is crucial.
Nanoencapsulation strategies, such as the use of nanoparticles, liposomes, and nano-emulsions, have shown promise for improving the stability, solubility, and bioavailability of isoflavones. jpmb-gabit.irnih.govresearchgate.netnih.gov For instance, nano spray drying has been utilized to produce stable nanoparticles of soy isoflavones, leading to enhanced permeation through biological membranes. nih.govresearchgate.net Similarly, encapsulation in protein-based nanoparticles has been shown to improve the stability and intestinal release of soy isoflavones. nih.gov
Future research should focus on developing and characterizing similar advanced delivery systems for this compound. This will not only facilitate more reliable and reproducible in vitro and in vivo studies but also lay the groundwork for any potential future therapeutic applications.
Q & A
Q. What are the established methods for the enzymatic synthesis of 2,5,7-Trihydroxy-4'-methoxyisoflavanone, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : Enzymatic synthesis can be achieved using UDP-glucose-dependent glycosyltransferases, as demonstrated in studies involving Citropsis articulata. Key parameters to optimize include pH (6.5–7.5), temperature (25–37°C), and cofactor availability (e.g., Mg²⁺). Thin-layer chromatography (TLC) with ethyl acetate extracts is recommended for monitoring reaction progress .
Q. Which spectroscopic and chromatographic techniques are most effective for structural elucidation and purity assessment of this compound?
- Methodological Answer : Combined use of UV-Vis spectroscopy, ESI-TOF-MS for exact mass determination (m/z 301.0636), and NMR (¹H/¹³C) is critical. For purity validation, reverse-phase HPLC with a C18 column (acetonitrile/water gradient) achieves baseline separation of isomers and analogs .
Q. What are the solubility characteristics of this compound in common laboratory solvents, and how does this influence experimental design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, acetone) and chlorinated solvents (e.g., chloroform). For biological assays, prepare stock solutions in DMSO (≤1% v/v final concentration) to avoid precipitation. Solubility varies with pH due to its weakly acidic phenolic groups (pKa ~10) .
Q. What natural sources and food matrices contain this compound, and what extraction protocols are recommended for plant-based isolation?
- Methodological Answer : It is found in Citropsis articulata, rapini, and sea-buckthorn. For plant extraction, use ethanol:water (70:30 v/v) at 50°C for 2 hours, followed by solid-phase extraction (SPE) with C18 cartridges. Confirm identity via TLC against authenticated standards .
Q. How can researchers quantify this compound in complex biological matrices while minimizing matrix interference?
- Methodological Answer : Employ LC-MS/MS with a deuterated internal standard (e.g., d₃-methoxyisoflavanone) for isotope dilution. Use a zwitterionic HILIC column to separate polar matrix components. Validate recovery rates (≥85%) via spike-and-recovery experiments .
Advanced Research Questions
Q. What enzymatic pathways are involved in the biosynthesis and metabolism of this compound in plant systems, and how can these pathways be modulated?
- Methodological Answer : Biosynthesis involves cytochrome P450-dependent hydroxylases and O-methyltransferases. To study metabolic turnover, use radiolabeled precursors (e.g., ¹⁴C-phenylalanine) and track incorporation via autoradiography. Inhibitors like aminobenzotriazole (ABT) block oxidative metabolism, as shown in tomato fruit models .
Q. What molecular mechanisms underlie the observed antiviral activity of this compound, and how can structure-activity relationships be investigated?
- Methodological Answer : Antiviral activity against Newcastle disease virus involves inhibition of viral entry via glycoprotein interaction. Use surface plasmon resonance (SPR) to measure binding affinity to viral proteins. Synthesize analogs with modified hydroxyl/methoxy groups to identify pharmacophores .
Q. How should researchers address contradictions in reported bioactivity data across different in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies may arise from differential bioavailability or metabolite activation. Perform comparative assays using identical dosing regimens (e.g., 10–100 µM in vitro vs. 10 mg/kg in vivo). Validate findings via ex vivo metabolite profiling in target tissues .
Q. What advanced chromatographic techniques are required for isolating stereoisomers or structurally similar analogs of this compound?
Q. What experimental approaches can elucidate the role of this compound in plant defense mechanisms against pathogens?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
